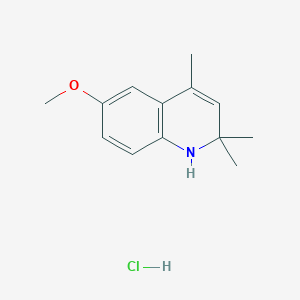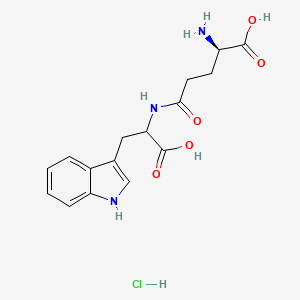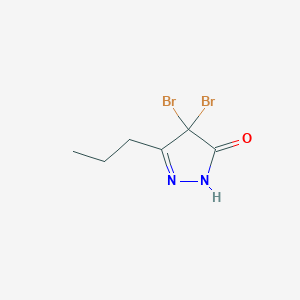
4,4-dibromo-3-propyl-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dibromo-3-propyl-1H-pyrazol-5-one: is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dibromo-3-propyl-1H-pyrazol-5-one typically involves the bromination of 3-propyl-1H-pyrazol-5-one. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the bromine atoms, resulting in the formation of less substituted pyrazole derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Debrominated pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 4,4-Dibromo-3-propyl-1H-pyrazol-5-one is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the development of new drugs due to its biological activity. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: In medicinal chemistry, this compound can be used as a scaffold for designing new therapeutic agents. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4,4-dibromo-3-propyl-1H-pyrazol-5-one involves its interaction with specific molecular targets. The bromine atoms and the pyrazole ring play a crucial role in its biological activity. The compound may inhibit enzymes or interact with receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
4-Bromo-3-propyl-1H-pyrazol-5-one: A less substituted derivative with similar properties.
3-Propyl-1H-pyrazol-5-one: A simpler pyrazole derivative without bromine atoms.
4,4-Dichloro-3-propyl-1H-pyrazol-5-one: A similar compound with chlorine atoms instead of bromine.
Uniqueness: 4,4-Dibromo-3-propyl-1H-pyrazol-5-one is unique due to the presence of two bromine atoms, which enhance its reactivity and potential biological activity. The propyl group adds to its hydrophobic character, influencing its interaction with biological targets.
Properties
CAS No. |
13048-86-7 |
|---|---|
Molecular Formula |
C6H8Br2N2O |
Molecular Weight |
283.95 g/mol |
IUPAC Name |
4,4-dibromo-3-propyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H8Br2N2O/c1-2-3-4-6(7,8)5(11)10-9-4/h2-3H2,1H3,(H,10,11) |
InChI Key |
SJJHSADSTRZEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC(=O)C1(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![(19S)-7-(2-aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B14004439.png)
![Diethyl [1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14004440.png)
![n-[2,4-Dinitro-5-(trifluoromethyl)phenyl]-2,4-dinitro-5-(trifluoromethyl)aniline](/img/structure/B14004446.png)
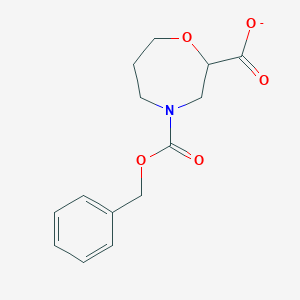
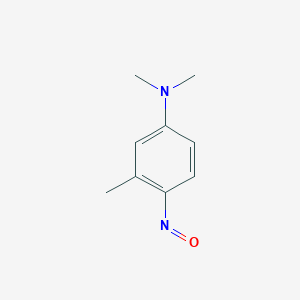
![Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate](/img/structure/B14004462.png)
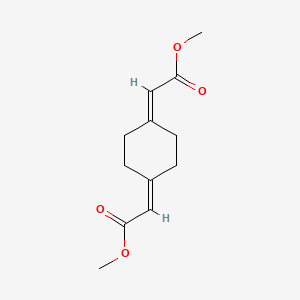
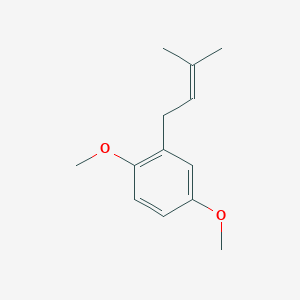
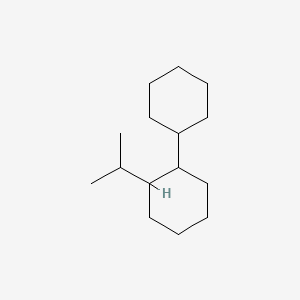
![5-Bromo-6-hydroxy-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B14004468.png)
![3-(8-chloro-4H-thieno[3,2-c]chromen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B14004471.png)
